(1Z,2Z)-N~1~,N~2~-bis(3,4-dimethylphenyl)-N'~1~,N'~2~-dihydroxyethanediimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is a complex organic compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the development of new compounds.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, (Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E,E)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE)
- (Z,E)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE)
Uniqueness
(Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for applications where specific stereochemical properties are required.
Properties
Molecular Formula |
C18H22N4O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-N',2-N'-bis(3,4-dimethylphenyl)-1-N,2-N-dihydroxyethanediimidamide |
InChI |
InChI=1S/C18H22N4O2/c1-11-5-7-15(9-13(11)3)19-17(21-23)18(22-24)20-16-8-6-12(2)14(4)10-16/h5-10,23-24H,1-4H3,(H,19,21)(H,20,22) |
InChI Key |
BGNPXXRPTZOHAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(C(=NC2=CC(=C(C=C2)C)C)NO)NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.